PF-670462

概述

描述

PF 670462 是一种有效的酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的选择性抑制剂。这些激酶参与各种细胞过程,包括昼夜节律的调节。 PF 670462 由于其潜在的治疗应用,特别是慢性淋巴细胞白血病和昼夜节律调节方面,而受到研究 .

科学研究应用

PF 670462 由于其科学研究应用而被广泛研究,包括:

化学: PF 670462 被用作工具化合物来研究酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的抑制。

生物学: 该化合物用于研究酪蛋白激酶 1 在各种生物过程中的作用,包括昼夜节律和细胞信号传导。

作用机制

PF 670462 通过选择性抑制酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 来发挥其作用。这些激酶磷酸化参与昼夜节律和细胞信号传导的各种蛋白质。 通过抑制这些激酶,PF 670462 可以调节这些蛋白质的活性,从而导致昼夜节律和细胞行为的改变 .

安全和危害

未来方向

生化分析

Biochemical Properties

PF-670462 interacts with the enzymes CK1ε and CK1δ, inhibiting their activity . It shows over 300-fold selectivity over CK2 and selectivity over more than 40 other kinases . The inhibition of these enzymes by this compound can alter circadian rhythms, which are regulated by a complex interplay of proteins and enzymes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it prevented TGF-β-induced epithelial-mesenchymal transition in vitro . It also reduced the stiffness of IPF-derived spheroids and inhibited TGF-β-induced fibrogenic gene expression . Furthermore, it has been observed to upregulate multiple proteins that are downregulated in Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CK1ε and CK1δ, inhibiting their activity . This inhibition can lead to phase shifts in circadian rhythms . Moreover, it has been shown to prevent PER protein nuclear translocation, which is a crucial step in the regulation of circadian rhythms .

Temporal Effects in Laboratory Settings

This compound has been shown to produce significant temporal effects in laboratory settings. For example, it was found to produce a dose-dependent phase delay in circadian rhythms . It also prevented both acute and chronic bleomycin-induced pulmonary fibrosis in mice when administered in a ‘therapeutic’ regimen (day 7 onward) .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, it induced dose-dependent phase shifts in circadian rhythms . It also prevented both acute and chronic bleomycin-induced pulmonary fibrosis in mice at different dosages .

Transport and Distribution

It is known that this compound can be administered systemically or locally by inhalation .

Subcellular Localization

It has been shown to prevent PER protein nuclear translocation, suggesting that it may interact with components in the nucleus .

准备方法

PF 670462 可以通过一系列涉及咪唑环形成和后续功能化的化学反应合成。合成路线通常包括以下步骤:

- 通过使合适的先驱体与醛和胺反应形成咪唑环。

- 用氟苯基和环己基对咪唑环进行官能化。

- 最终纯化并分离出二盐酸盐形式的化合物 .

化学反应分析

PF 670462 经历各种化学反应,包括:

氧化: PF 670462 在特定条件下可以被氧化,形成氧化衍生物。

还原: 该化合物可以被还原,形成还原衍生物。

取代: PF 670462 可以发生取代反应,特别是在咪唑环和氟苯基上。

相似化合物的比较

PF 670462 在其对酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的高选择性方面是独一无二的。类似的化合物包括:

IC261: 另一种酪蛋白激酶 1 抑制剂,但与 PF 670462 相比选择性较低。

D4476: 酪蛋白激酶 1 δ 的选择性抑制剂,但具有不同的化学性质和应用。

SR-3029: 酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的双重抑制剂,类似于 PF 670462,但具有不同的效力和选择性特征 .

PF 670462 由于其高选择性和效力而脱颖而出,使其成为研究酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 及其在各种生物过程中的作用的宝贵工具。

属性

| { "Design of the Synthesis Pathway": "The synthesis of PF-670462 involves a multi-step process that starts with the preparation of intermediate compounds, followed by their reaction to form the final product.", "Starting Materials": [ "2-Methyl-4-nitroaniline", "2,4-dichloro-5-nitropyrimidine", "Sodium hydride", "2-Methyl-4-(trifluoromethyl)aniline", "Ethyl 2-(2-(2-methyl-4-(trifluoromethyl)phenylamino)pyrimidin-4-yl)acetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: The reaction between 2-Methyl-4-nitroaniline and 2,4-dichloro-5-nitropyrimidine in the presence of sodium hydride and DMF produces 2-(2-methyl-4-nitrophenylamino)-4,5-dichloropyrimidine.", "Step 2: The reduction of 2-(2-methyl-4-nitrophenylamino)-4,5-dichloropyrimidine using palladium on carbon and hydrogen gas yields 2-(2-methyl-4-aminophenylamino)-4,5-dichloropyrimidine.", "Step 3: The reaction between 2-(2-methyl-4-aminophenylamino)-4,5-dichloropyrimidine and 2-Methyl-4-(trifluoromethyl)aniline in the presence of sodium hydride and DMF produces 2-(2-(2-methyl-4-(trifluoromethyl)phenylamino)pyrimidin-4-yl)aniline.", "Step 4: The condensation of 2-(2-(2-methyl-4-(trifluoromethyl)phenylamino)pyrimidin-4-yl)aniline with ethyl acetate and sodium hydroxide in methanol produces ethyl 2-(2-(2-methyl-4-(trifluoromethyl)phenylamino)pyrimidin-4-yl)acetate.", "Step 5: The hydrolysis of ethyl 2-(2-(2-methyl-4-(trifluoromethyl)phenylamino)pyrimidin-4-yl)acetate using hydrochloric acid and water yields the final product, PF-670462." ] } | |

CAS 编号 |

950912-80-8 |

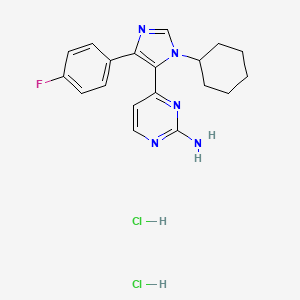

分子式 |

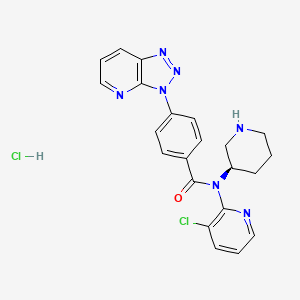

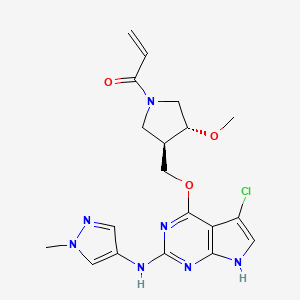

C19H21ClFN5 |

分子量 |

373.9 g/mol |

IUPAC 名称 |

4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;hydrochloride |

InChI |

InChI=1S/C19H20FN5.ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;/h6-12,15H,1-5H2,(H2,21,22,24);1H |

InChI 键 |

INGFJPJVSZXDEP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl |

规范 SMILES |

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PF-670462; PF 670462; PF670462; PF-670462 HCl; PF-670462 hydrochloride. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

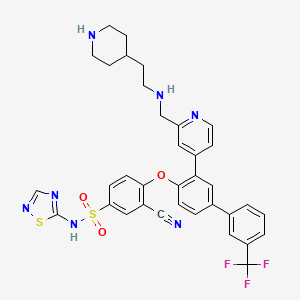

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)

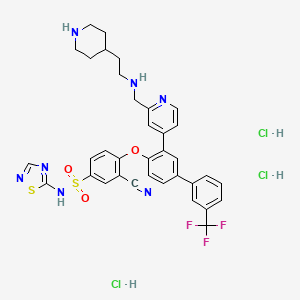

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)